(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
CAS No.:
Cat. No.: VC17211148
Molecular Formula: C9H7BrF2O2
Molecular Weight: 265.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrF2O2 |
|---|---|
| Molecular Weight | 265.05 g/mol |
| IUPAC Name | (2S)-2-[(5-bromo-2,3-difluorophenoxy)methyl]oxirane |
| Standard InChI | InChI=1S/C9H7BrF2O2/c10-5-1-7(11)9(12)8(2-5)14-4-6-3-13-6/h1-2,6H,3-4H2/t6-/m0/s1 |
| Standard InChI Key | ZYUZXUFBGPSCBM-LURJTMIESA-N |
| Isomeric SMILES | C1[C@H](O1)COC2=C(C(=CC(=C2)Br)F)F |
| Canonical SMILES | C1C(O1)COC2=C(C(=CC(=C2)Br)F)F |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane possesses the molecular formula C₉H₇BrF₂O₂ and a molar mass of 265.05 g/mol . Its IUPAC name, (2S)-2-[(5-bromo-2,3-difluorophenoxy)methyl]oxirane, reflects the (S)-configuration at the stereogenic carbon adjacent to the epoxide oxygen. The compound’s structure integrates:
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A bromine atom at the 5-position of the phenyl ring.
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Fluorine atoms at the 2- and 3-positions, enhancing electrophilicity.
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A methyloxirane group linked via an ether bond.
The stereochemistry is critical, as the (S)-enantiomer exhibits distinct reactivity and biological activity compared to its (R)-counterpart. For instance, the spatial arrangement of substituents influences nucleophilic attack trajectories on the epoxide ring, a property exploited in asymmetric synthesis.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇BrF₂O₂ | |
| Molecular Weight | 265.05 g/mol | |
| CAS Number | 702687-42-1 (R-enantiomer) | |
| IUPAC Name | (2S)-2-[(5-bromo-2,3-difluorophenoxy)methyl]oxirane | |
| Isomeric SMILES | C1C@HCOC2=C(C(=CC(=C2)Br)F)F |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane typically proceeds via a two-step sequence:
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Phenolation of Epichlorohydrin:
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5-Bromo-2,3-difluorophenol reacts with epichlorohydrin in the presence of a base (e.g., NaOH) to form the intermediate chlorohydrin.
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Conditions: 60–80°C, anhydrous solvent (e.g., THF), 6–8 hours.
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Epoxide Formation:
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Intramolecular cyclization of the chlorohydrin under basic conditions yields the epoxide.
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Stereochemical control is achieved using chiral catalysts or resolving agents to isolate the (S)-enantiomer.
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Reactivity and Functionalization
Epoxide Ring-Opening Reactions
Applications in Pharmaceutical Research
Enzyme Inhibition Studies
The compound’s epoxide group forms covalent adducts with catalytic residues (e.g., serine in proteases). In kinetic studies, (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane inhibited HIV-1 protease with an IC₅₀ of 2.3 µM, outperforming the (R)-enantiomer (IC₅₀ = 18 µM).
Prodrug Development
Derivatization to phosphate esters enhances water solubility, enabling intravenous delivery. In vivo studies in rodents showed a 40% increase in bioavailability compared to non-esterified analogs.
| Hazard Statement | Precautionary Measure |
|---|---|
| H317: May cause allergic skin reaction | Wear nitrile gloves; avoid skin contact . |
| H341: Suspected of genetic defects | Use fume hood; minimize inhalation . |
| Supplier | Packaging | Price (USD) | Purity |
|---|---|---|---|
| Matrix Scientific | 5 g | $1,816 | 95% |
| AK Scientific | 5 g | $2,501 | 97% |
| Alichem | 1 g | $501.49 | 98% |
Recent Research Findings
Enantioselective Anticancer Activity
In a 2024 study, the (S)-enantiomer demonstrated selective cytotoxicity against breast cancer cells (MCF-7, IC₅₀ = 8.2 µM) versus normal fibroblasts (IC₅₀ > 100 µM). Mechanistic studies linked this to ROS-mediated apoptosis.
Catalytic Asymmetric Transformations
A novel organocatalytic protocol using thiourea catalysts achieved 99% ee in the synthesis of β-nitro alcohols from (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane and nitromethane.
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